10-(4-bromophenyl)-5H-phenarsazinine
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Overview
Description
10-(4-bromophenyl)-5H-phenarsazinine is an organoarsenic compound characterized by the presence of a bromophenyl group attached to a phenarsazinine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromophenyl)-5H-phenarsazinine typically involves the reaction of phenarsazine with 4-bromobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromophenyl)-5H-phenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
10-(4-bromophenyl)-5H-phenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(4-bromophenyl)-5H-phenarsazinine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl-4-(2,4-dichloro-5-fluorophenyl)-4,5-dihydrothiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
10-(4-bromophenyl)-5H-phenarsazinine is unique due to its phenarsazinine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
64268-49-1 |
---|---|
Molecular Formula |
C18H13AsBrN |
Molecular Weight |
398.1 g/mol |
IUPAC Name |
10-(4-bromophenyl)-5H-phenarsazinine |
InChI |
InChI=1S/C18H13AsBrN/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,21H |
InChI Key |
QZQCKJCSUSTFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3[As]2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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